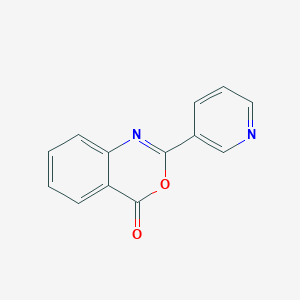

2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one

Description

Significance of the Benzoxazinone (B8607429) Core in Heterocyclic Chemistry

The 4H-3,1-benzoxazin-4-one core is a prominent heterocyclic system that garners considerable attention in organic synthesis, medicinal chemistry, and materials science. nih.govresearchgate.net These fused N,O-heterocyclic skeletons are integral components of numerous natural products and pharmaceutical agents. nih.gov The significance of the benzoxazinone scaffold lies in its versatile reactivity, which allows it to serve as a key starting material for the synthesis of a wide array of other heterocyclic systems, such as quinazolinones. semanticscholar.orgresearchgate.netresearchgate.net The facile ring-opening of the oxazinone moiety when treated with various nucleophiles makes it a valuable synthon for constructing more complex molecules. researchgate.net

Furthermore, benzoxazinone derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. nih.govuomosul.edu.iqsapub.org This wide range of potential applications underscores their importance as "privileged candidates" for the design and development of novel biologically active compounds and functional materials. nih.govresearchgate.net

Rationale for Focused Research on 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one and its Analogues

The focused research on this compound is driven by the strategic combination of two biologically important pharmacophores: the 4H-3,1-benzoxazin-4-one nucleus and the pyridine (B92270) ring. The benzoxazinone core itself is a well-established platform for developing inhibitors of various enzymes, such as human leukocyte elastase and cathepsin G, which are implicated in inflammatory diseases. nih.govacs.org

The incorporation of a pyridine moiety at the 2-position is a deliberate design choice aimed at potentially enhancing or modulating the biological activity of the parent scaffold. The pyridine ring is a common feature in many approved drugs and is known to participate in hydrogen bonding and other key interactions with biological targets. The synthesis of pyridyl derivatives of benzoxazinones has been a subject of interest, aiming to create novel compounds with potentially significant pharmacological profiles. uomosul.edu.iq For instance, the reaction of anthranilic acid with nicotinic acid derivatives can produce these pyridyl-substituted benzoxazinones. uomosul.edu.iq The investigation of analogues, such as those where the pyridine ring is substituted or its position is altered, allows for a systematic exploration of structure-activity relationships, guiding the development of more potent and selective therapeutic agents.

Overview of Structural Features and Inherent Reactivity of 4H-3,1-Benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one molecule consists of a benzene (B151609) ring fused to an oxazinone ring. This fusion creates a planar bicyclic system with specific structural and electronic characteristics that dictate its reactivity. The oxazinone ring contains an ester linkage and an imine-like C=N bond within a six-membered ring, making it susceptible to nucleophilic attack.

The most significant aspect of its reactivity is the behavior of the oxazinone ring towards nucleophiles. semanticscholar.orguomosul.edu.iq The ring can be readily opened by a variety of nitrogen and carbon nucleophiles. semanticscholar.orgresearchgate.net This reaction typically occurs at the C4 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and formation of an acyclic intermediate. This intermediate can then undergo heterocyclization to form different heterocyclic compounds, most commonly 3-substituted-4(3H)-quinazolinones. semanticscholar.orgresearchgate.net

The reactivity can be summarized as follows:

Reaction with Nitrogen Nucleophiles: Amines, hydrazines, and hydroxylamine (B1172632) react with the benzoxazinone core, leading to the formation of quinazolinones or related fused heterocycles. semanticscholar.orgtandfonline.com For example, reaction with hydrazine (B178648) hydrate (B1144303) yields 3-amino-4(3H)-quinazolinones. semanticscholar.orgresearchgate.net

Reaction with Carbon Nucleophiles: Grignard reagents and active methylene (B1212753) compounds can also react with 4H-3,1-benzoxazin-4-ones. semanticscholar.org These reactions can lead to either ring cleavage and the formation of benzophenone (B1666685) derivatives or addition to the carbonyl group. semanticscholar.org

This inherent reactivity makes 4H-3,1-benzoxazin-4-ones highly valuable building blocks in synthetic organic chemistry. researchgate.netuomosul.edu.iq

Historical Context of Research on Benzoxazinone Systems and Related Heterocycles

Research into benzoxazinone systems dates back over a century, with early methods focusing on the cyclization of anthranilic acid derivatives. One of the first syntheses of 2-aryl-4H-1,3-benzoxazin-4-ones was reported in 1902, involving the treatment of anthranilic acids with aroyl chlorides. nih.gov A common and historically significant method involves the reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution. uomosul.edu.iqrsc.orgrsc.org This reaction proceeds through the acylation of both the amino and carboxylic acid groups, followed by cyclization. uomosul.edu.iq

Another classical approach is the dehydration of N-acylanthranilic acids, typically achieved by heating with acetic anhydride (B1165640). researchgate.netuomosul.edu.iq This method has been widely used to prepare 2-alkyl and 2-aryl substituted benzoxazinones.

Over the decades, numerous synthetic methodologies have been developed, reflecting the compound's importance. These include transition-metal-catalyzed reactions, cascade annulations, and reactions starting from various precursors like isatoic anhydrides and isatins. nih.govresearchgate.net The continuous development of synthetic routes highlights the enduring interest in benzoxazinones and their derivatives as foundational structures in the quest for new pharmaceuticals and functional materials. researchgate.netuomosul.edu.iq

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13-10-5-1-2-6-11(10)15-12(17-13)9-4-3-7-14-8-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRBBQAPCOAZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 3 Pyridinyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening Reactions of the Benzoxazinone (B8607429) Lactone Moiety

The most studied aspect of the reactivity of 4H-3,1-benzoxazin-4-ones is their reaction with nucleophiles. The attack typically occurs at the C4-carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and opening of the lactone ring. The resulting intermediate, an N-acylanthranilic acid derivative, can then undergo further reactions, often leading to new heterocyclic structures. uomosul.edu.iqbu.edu.eg

Nitrogen nucleophiles react readily with 2-substituted-4H-3,1-benzoxazin-4-ones to yield a variety of products, most commonly 3-substituted-4(3H)-quinazolinones. researchgate.net The reaction is initiated by the nucleophilic attack of the nitrogen atom on the electrophilic C4-carbonyl of the benzoxazinone ring. This is followed by ring opening to form an N-acylanthranilamide intermediate, which subsequently undergoes intramolecular cyclization via dehydration to afford the thermodynamically stable quinazolinone ring system. nih.gov

Amines: Primary amines, both aliphatic and aromatic, react with benzoxazinones, often under reflux in solvents like acetic acid or pyridine (B92270), to replace the ring oxygen at position 1 with the nitrogen of the amine, yielding 2,3-disubstituted quinazolinones. nih.govraco.cat

Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) is a common method to produce 3-amino-quinazolinones. researchgate.netresearchgate.netresearchgate.net These products are valuable intermediates for the synthesis of further fused heterocyclic systems. researchgate.net Phenylhydrazine reacts similarly to yield 3-(phenylamino)quinazolinones. researchgate.net

Hydroxylamine (B1172632): Treatment with hydroxylamine hydrochloride typically in a basic solvent like pyridine results in the formation of 3-hydroxy-quinazolinones. bu.edu.egraco.cat

Amino Acids: The amino group of amino acids can also act as the nucleophile, leading to the formation of quinazolinone derivatives bearing an acid substituent at the N3 position. researchgate.net

Table 1: Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Typical Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amines (e.g., Aniline (B41778), Benzylamine) | Reflux in acetic acid or pyridine | 2-(3-pyridinyl)-3-substituted-4(3H)-quinazolinone | nih.govraco.cat |

| Hydrazine Hydrate | Reflux in ethanol (B145695) or butanol | 3-amino-2-(3-pyridinyl)-4(3H)-quinazolinone | researchgate.netresearchgate.netresearchgate.net |

| Hydroxylamine Hydrochloride | Boiling pyridine | 3-hydroxy-2-(3-pyridinyl)-4(3H)-quinazolinone | bu.edu.egraco.cat |

| Amino Acids (e.g., Glycine) | Pyridine | 2-(2-(3-pyridinyl)-4-oxoquinazolin-3(4H)-yl)acetic acid | researchgate.net |

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles can also attack the C4-carbonyl of the benzoxazinone ring. The reaction of 2-substituted benzoxazinones with thiols like 2-mercaptoacetic acid has been documented. researchgate.net In the case of a molecule like L-cysteine, which contains both amino and thiol functional groups, competitive nucleophilic attack could occur, though the more nucleophilic thiol group might react preferentially under certain conditions. Reaction with 2-aminothiophenol (B119425), for instance, leads to the formation of benzothiazole (B30560) derivatives. uomosul.edu.iq

As detailed in section 3.1.1, the reaction of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one with a wide array of nitrogen nucleophiles is the principal and most direct route to a diverse family of 2,3-disubstituted quinazolinone derivatives. nih.govresearchgate.netijprajournal.com This transformation is a cornerstone of quinazolinone synthesis, leveraging the benzoxazinone as a stable and reactive precursor. uomosul.edu.iq

An alternative and fascinating ring transformation occurs when 2-substituted-4H-3,1-benzoxazin-4-ones are treated with carbon nucleophiles, such as active methylene (B1212753) compounds. For example, the reaction with malononitrile (B47326) in the presence of a strong base like sodium ethoxide does not yield a simple addition product. Instead, it initiates a base-catalyzed ring opening followed by an intramolecular cyclization involving the nitrile group, ultimately resulting in the formation of a 4-hydroxy-3-cyanoquinoline derivative. researchgate.netsemanticscholar.orgresearchgate.net This reaction provides a powerful method for converting the benzoxazinone framework into a quinoline (B57606) system.

Reactions at the 4-one Carbonyl Group and C2 Position

The C4-carbonyl group is the primary site of reactivity for most nucleophiles. Besides the ring-opening reactions, Grignard reagents can add to the carbonyl group. Depending on the reaction conditions and the nature of the Grignard reagent, this can lead to the formation of 4,4-disubstituted-4H-3,1-benzoxazines or tertiary carbinols via the cleavage of the oxazinone ring. researchgate.netsemanticscholar.org The C2 position, sharing a partial positive charge, is also susceptible to nucleophilic attack, although this is less common than attack at C4. nih.gov

Electrophilic and Radical Reactions on the Pyridinyl and Benzene (B151609) Moieties

While the reactivity of the heterocyclic benzoxazinone core is dominated by nucleophilic attack, the aromatic rings—the fused benzene and the C2-substituted pyridine—can undergo electrophilic substitution. The conditions for such reactions must be carefully chosen to avoid degradation of the sensitive oxazinone ring. The fused benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the adjacent carbonyl and amide-like functionalities. Conversely, the pyridinyl ring can be susceptible to electrophilic attack, with the position of substitution directed by the nitrogen atom. Information specifically on radical reactions of this compound is not extensively documented in the literature, suggesting it is a less explored area of its chemistry.

Derivatization via Substitution and Addition Reactions (e.g., Bromination)

Derivatization of the core structure can be achieved through substitution on the aromatic benzene ring. mdpi.com Bromination is a key example of such a transformation. The reaction of a 2-substituted benzoxazinone bearing a chalcone (B49325) moiety with bromine has been shown to result in the formation of a dibromo anthranilic acid derivative, indicating that bromination of the benzene ring occurs concurrently with the opening of the oxazinone ring under the reported conditions. raco.cat In other contexts, quinazolinones derived from benzoxazinones have been successfully brominated in glacial acetic acid, demonstrating that the aromatic backbone can be functionalized post-transformation. nih.gov

Mechanistic Investigations of Key Transformation Pathways

The chemical behavior of this compound is characterized by several key transformation pathways, the mechanisms of which have been a subject of detailed investigation. These studies are crucial for understanding the compound's reactivity and for optimizing the synthesis of its derivatives, particularly quinazolinones. The primary mechanistic pathways involve the formation of the benzoxazinone ring itself and its subsequent conversion into other heterocyclic systems through reactions with nucleophiles.

Formation from Anthranilic Acid Derivatives

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the 3-pyridinyl derivative, is commonly achieved through the reaction of anthranilic acid with an appropriate acid chloride in a basic solvent like pyridine. uomosul.edu.iqrsc.org For this compound, this involves the reaction of anthranilic acid with nicotinoyl chloride.

The mechanism proceeds in two principal steps:

N-Acylation: The first step is a nucleophilic acyl substitution where the amino group (-NH₂) of anthranilic acid attacks the electrophilic carbonyl carbon of nicotinoyl chloride. Pyridine acts as a base, deprotonating the nitrogen of the amino group to enhance its nucleophilicity and neutralizing the HCl byproduct. ubaya.ac.id This results in the formation of a tetrahedral intermediate which then collapses to form N-(3-nicotinoyl)anthranilic acid. rsc.orgubaya.ac.id

Intramolecular Cyclization: The second step involves the cyclization of the N-acyl anthranilic acid intermediate. In the presence of a dehydrating agent like acetic anhydride (B1165640) or by using a second equivalent of the acid chloride, the carboxylic acid group is activated. uomosul.edu.iqnih.gov This is followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated carboxyl group. Subsequent dehydration and ring closure yield the final this compound ring system. ubaya.ac.id An alternative pathway suggests that pyridine deprotonates the carboxylic acid moiety, and the resulting carboxylate anion attacks the amide carbonyl intramolecularly to form the benzoxazinone ring. ubaya.ac.id

Table 1: Mechanistic Steps in the Formation of this compound

| Step | Description | Key Intermediates/Transition States |

| 1 | Nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of nicotinoyl chloride. | Tetrahedral intermediate |

| 2 | Elimination of chloride ion to form N-(3-nicotinoyl)anthranilic acid. | N-(3-nicotinoyl)anthranilic acid |

| 3 | Activation of the carboxylic acid group. | Mixed anhydride (if excess acid chloride or another activating agent is used) |

| 4 | Intramolecular nucleophilic attack by the amide oxygen on the activated carboxyl group, followed by dehydration. | Oxonium ion intermediate |

| 5 | Formation of the stable 4H-3,1-benzoxazin-4-one ring. | This compound |

Transformation into Quinazolinone Derivatives

A cornerstone of the reactivity of this compound is its conversion to 2,3-disubstituted-4(3H)-quinazolinones. nih.gov This transformation is typically achieved by reacting the benzoxazinone with various nitrogen nucleophiles, such as primary amines, hydrazine hydrate, or amino acids. researchgate.netresearchgate.net The mechanism of this conversion is generally accepted to proceed via a ring-opening and subsequent recyclization pathway.

The proposed mechanism involves the following stages:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine (e.g., a primary amine R-NH₂) on the electrophilic C4 carbonyl carbon of the benzoxazinone ring. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The unstable tetrahedral intermediate undergoes cleavage of the C4-O bond, leading to the opening of the oxazinone ring. This step results in the formation of a 2-(acylamino)benzamide derivative as an open-chain intermediate. researchgate.net

Intramolecular Cyclization (Dehydration): The final step is an intramolecular cyclization of the benzamide (B126) intermediate. The terminal amino group attacks the amide carbonyl carbon (C2 position of the original ring). This is followed by the elimination of a water molecule (dehydration), leading to the formation of the stable, six-membered pyrimidine (B1678525) ring of the quinazolinone scaffold. nih.govnih.gov

Table 2: Proposed Mechanistic Pathway for the Conversion to Quinazolinones

| Step | Description | Key Intermediates/Transition States |

| 1 | A nitrogen nucleophile (e.g., primary amine) attacks the C4 carbonyl of the benzoxazinone ring. | Tetrahedral intermediate |

| 2 | The C4-O bond of the heterocyclic ring cleaves, leading to ring-opening. | Open-chain N-substituted 2-(nicotinamido)benzamide intermediate |

| 3 | Intramolecular nucleophilic attack by the newly introduced nitrogen on the C2 amide carbonyl. | Tetrahedral cyclization intermediate |

| 4 | Elimination of a water molecule (dehydration) to form the stable quinazolinone ring. | 2-(3-pyridinyl)-3-substituted-quinazolin-4(3H)-one |

These mechanistic insights are fundamental for the rational design and synthesis of novel quinazolinone-based compounds, leveraging the reactivity of the this compound precursor.

Derivatization Strategies and Analog Synthesis of 2 3 Pyridinyl 4h 3,1 Benzoxazin 4 One

Introduction of Substituents on the Benzene (B151609) Ring

The most direct strategy for modifying the benzene ring of the 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one scaffold is to begin the synthesis with a pre-substituted anthranilic acid. The foundational synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an acyl chloride, in this case, nicotinoyl chloride, often in the presence of a base like pyridine (B92270) or a dehydrating agent like acetic anhydride (B1165640). rsc.orguomosul.edu.iq By replacing anthranilic acid with its substituted derivatives, a variety of functional groups can be incorporated onto the benzoxazinone (B8607429) core.

Researchers have successfully synthesized benzoxazinone analogs with various substituents on the benzene ring. For instance, the use of 3,5-dibromoanthranilic acid or 3-bromoanthranilic acid has been reported to yield the corresponding bromo-substituted benzoxazinones. researchgate.netresearchgate.net Similarly, starting with 2-amino-5-fluorobenzoic acid leads to the formation of 6-fluoro-2-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, demonstrating that halogen substituents are well-tolerated in the cyclization process. researchgate.net Other examples include the synthesis of 6,8-dibromo, 6-iodo, and dimethoxy derivatives by employing the appropriately substituted anthranilic acids as starting materials. researchgate.netresearchgate.netmongoliajol.info

The general synthetic scheme involves the acylation of the substituted anthranilic acid with nicotinoyl chloride, followed by cyclodehydration to furnish the final substituted benzoxazinone. The nature and position of the substituent on the anthranilic acid directly translate to the final product.

Table 1: Synthesis of Benzene-Substituted Benzoxazinone Analogs

| Starting Material | Reagent | Resulting Substituent | Reference |

|---|---|---|---|

| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride, then Acetic Anhydride | 6-Bromo | nih.gov |

| 5-Nitroanthranilic acid | Chloro-acyl chlorides, then Acetic Anhydride | 6-Nitro | nih.govsemanticscholar.org |

| 3,5-Dibromoanthranilic acid | Acetic Anhydride | 6,8-Dibromo | researchgate.netresearchgate.net |

| 2-Amino-5-fluorobenzoic acid | Acetic Anhydride | 6-Fluoro | researchgate.net |

Modification of the Pyridinyl Moiety

Modification of the pyridinyl group at the C2-position of the benzoxazinone ring can be achieved by employing substituted nicotinic acid derivatives during the initial synthesis. The reaction of equimolar amounts of anthranilic acid with various nicotinic acid derivatives in the presence of a coupling agent like phosphorus oxychloride produces the corresponding 2-(substituted-pyridinyl)-4H-3,1-benzoxazin-4-one derivatives. uomosul.edu.iq

This approach allows for the introduction of a wide array of functional groups onto the pyridine ring, thereby modulating the electronic and steric properties of the final molecule. For example, using nicotinic acids with substituents such as chloro or methylthio groups would result in the formation of 2-(chloro-3-pyridinyl)- or 2-(methylthio-3-pyridinyl)-4H-3,1-benzoxazin-4-one, respectively. uomosul.edu.iq This strategy is fundamental for structure-activity relationship (SAR) studies, as modifications to the pyridine ring can significantly influence biological activity. Recent studies have highlighted that introducing a pyridinyl moiety can lead to novel antimitotic agents, underscoring the importance of this particular modification. nih.gov

Table 2: Synthesis of Pyridinyl-Modified Benzoxazinone Analogs

| Anthranilic Acid | Substituted Nicotinic Acid Derivative | Resulting 2-Position Moiety | Reference |

|---|---|---|---|

| Anthranilic Acid | Chloro-substituted nicotinic acid | 2-(Chloro-3-pyridinyl) | uomosul.edu.iq |

| Anthranilic Acid | Methylthio-substituted nicotinic acid | 2-(Methylthio-3-pyridinyl) | uomosul.edu.iq |

Synthesis of N-Substituted and Ring-Expanded Analogues

The 4H-3,1-benzoxazin-4-one ring system serves as a versatile precursor for the synthesis of N-substituted and ring-expanded or fused heterocyclic systems. The most common transformation is the conversion of benzoxazinones into quinazolinones.

N-Substituted Analogues (via Quinazolinone Formation): The benzoxazinone ring is susceptible to nucleophilic attack. Reaction with primary amines or hydrazides leads to the opening of the oxazine (B8389632) ring, followed by recyclization to form N-substituted 4(3H)-quinazolinones. mongoliajol.infonih.gov For instance, refluxing a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine like aniline (B41778) or benzylamine (B48309) results in the replacement of the ring oxygen (O1) with the nitrogen from the amine, yielding a 3-substituted quinazolinone. nih.gov This method is a cornerstone for generating vast libraries of quinazolinone derivatives from a common benzoxazinone intermediate. Treating the benzoxazinone with isonicotinic acid hydrazide similarly produces the corresponding N-substituted quinazolinone derivative. mongoliajol.info

Ring-Expanded and Fused Analogues: The reaction of benzoxazinones with binucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the formation of more complex, fused heterocyclic systems. For example, when 6-bromo-2-(3-chloropropyl)-4H-benzo[d] rsc.orgnih.govoxazin-4-one is treated with hydrazine hydrate, it can undergo a series of reactions involving initial quinazolinone formation followed by an intramolecular cyclization to yield tricyclic fused systems like 8-bromo-1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one. nih.govsemanticscholar.org This strategy effectively expands the ring system by fusing a new heterocyclic ring onto the quinazolinone backbone, which itself was derived from the initial benzoxazinone.

Table 3: Synthesis of N-Substituted Quinazolinones from Benzoxazinones

| Benzoxazinone Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline | 2-Propyl-3-phenyl-4(3H)-quinazolinone | nih.gov |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Benzylamine | 2-Propyl-3-benzyl-4(3H)-quinazolinone | nih.gov |

| 2-Substituted-benzoxazinones | Isonicotinic acid hydrazide | 3-(Isonicotinamido)-2-substituted-quinazolin-4(3H)-ones | mongoliajol.info |

Design and Synthesis of Hybrid Structures Incorporating Other Heterocycles

The reactivity of the this compound scaffold allows for its use as a synthon to construct hybrid molecules containing other important heterocyclic motifs such as chalcones, pyrazoles, and pyrimidinediones (via quinazolinone intermediates).

Chalcone (B49325) Hybrids: Chalcone moieties can be incorporated into the benzoxazinone structure. One method involves synthesizing a chalcone-containing N-acylanthranilic acid and then cyclizing it to form the benzoxazinone. bohrium.comresearch-nexus.net For example, 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one was synthesized by the cyclization of its corresponding N-acylanthranilc acid precursor. bohrium.comresearch-nexus.netresearchgate.net This strategy places the chalcone's α,β-unsaturated ketone system at the 2-position of the benzoxazinone ring.

Pyrazole (B372694) Hybrids: Pyrazole-containing hybrids can be synthesized from benzoxazinone precursors. One route involves reacting a chalcone-bearing benzoxazinone with hydrazine, which attacks the chalcone moiety to form a pyrazoline ring that can be oxidized to a pyrazole. nih.gov A more common approach is to first convert the benzoxazinone into a 3-amino-quinazolinone by reacting it with hydrazine hydrate. ijprajournal.com This intermediate can then be reacted with various reagents to construct a fused pyrazole ring. For instance, reacting a benzoxazinone derivative with hydrazine can ultimately yield an N-pyrazolyl anthranilic acid. research-nexus.netresearchgate.net

Pyrimidinedione Hybrids (via Thiourido-quinazolinones): While direct synthesis of pyrimidinedione hybrids is less common, related structures like thiourido-quinazolinones can be readily accessed. The reaction of a benzoxazinone with thiosemicarbazide (B42300) provides the corresponding 3-thiourido-3(4H)-quinazolinone derivative. bohrium.comresearch-nexus.netresearchgate.net This reaction proceeds via nucleophilic attack of the thiosemicarbazide at the C4-carbonyl, ring opening, and subsequent cyclization to form the quinazolinone core with a thiourea (B124793) group at the N3-position. This thiourea moiety is a key pharmacophore and can be a precursor for further heterocyclic transformations.

Table 4: Synthesis of Hybrid Heterocyclic Structures

| Precursor | Reagent(s) | Hybrid Structure Formed | Reference |

|---|---|---|---|

| Chalcone-N-acylanthranilic acid | Acetic Anhydride | Benzoxazinone-Chalcone | research-nexus.netresearchgate.net |

| Benzoxazinone-Chalcone | Hydrazine | Quinazolinone-Pyrazoline/Pyrazole | nih.govresearchgate.net |

| Benzoxazinone | Thiosemicarbazide | Thiourido-Quinazolinone | research-nexus.netresearchgate.net |

| Benzoxazinone | 2-Aminophenol (B121084) | Benzoxazole-Propenone | research-nexus.net |

Stereoselective Synthesis of Chiral Benzoxazinone Analogues

The stereoselective synthesis of chiral benzoxazinone analogues is a crucial aspect for developing enantiomerically pure therapeutic agents. While this area is of significant interest, specific methodologies for the stereoselective synthesis focusing on the this compound core are not extensively documented in the surveyed literature.

However, some related findings suggest potential pathways. For example, the synthesis of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones has been reported, which indicates the formation of a racemic mixture at the C2 position. nih.gov This implies that the development of a stereoselective variant, perhaps using a chiral catalyst or chiral auxiliary, could be feasible to resolve these enantiomers or synthesize one selectively.

Another approach involves the introduction of a chiral center at a different position. In the synthesis of quinazolinone derivatives from benzoxazinones, a chiral center was introduced on the propyl side chain at the 2-position of the quinazolinone ring during a bromination step. nih.gov This chirality was then carried through subsequent synthetic steps. nih.gov While this does not create a chiral center on the benzoxazinone ring itself, it demonstrates a strategy for incorporating chirality into the broader molecular scaffold derived from it.

Hypothetically, a stereoselective synthesis could be achieved by using enantiomerically pure substituted anthranilic acids or by employing a chiral catalyst during the cyclization step. As of now, this remains an area with potential for future research rather than a well-established synthetic strategy for this specific compound class.

Structural Characterization and Spectroscopic Analysis for Structural Elucidation of 2 3 Pyridinyl 4h 3,1 Benzoxazin 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of organic molecules in solution. For 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, both 1H and 13C NMR have been employed to provide a complete picture of its proton and carbon framework.

1H NMR Spectroscopy: The proton NMR spectrum of this compound, recorded in DMSO-d6, reveals a series of distinct signals corresponding to the aromatic protons of both the benzoxazinone (B8607429) and pyridinyl moieties. The spectrum is characterized by a singlet at 9.37 ppm, a doublet at 8.83 ppm (J = 8.0 Hz), a doublet at 8.59 ppm (J = 7.8 Hz), a doublet at 8.22 ppm (J = 8.0 Hz), a triplet at 7.94 ppm (J = 7.6 Hz), and a multiplet at 7.73 ppm, which integrates for three protons.

13C NMR Spectroscopy: The 13C NMR spectrum, also obtained in DMSO-d6, provides crucial information about the carbon skeleton of the molecule. The spectrum displays thirteen distinct carbon signals at δ values of 163.01, 160.41, 150.78, 148.15, 145.92, 137.33, 133.94, 129.07, 127.31, 126.66, 124.65, 122.88, and 115.13 ppm. These chemical shifts are consistent with the proposed structure, confirming the presence of the carbonyl carbon, the imine carbon, and the aromatic carbons of both ring systems.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ, ppm) |

| 1H NMR | DMSO-d6 | 9.37 (s, 1H), 8.83 (d, J = 8.0 Hz, 1H), 8.59 (d, J = 7.8 Hz, 1H), 8.22 (d, J = 8.0 Hz, 1H), 7.94 (t, J = 7.6 Hz, 1H), 7.73 (m, 3H) |

| 13C NMR | DMSO-d6 | 163.01, 160.41, 150.78, 148.15, 145.92, 137.33, 133.94, 129.07, 127.31, 126.66, 124.65, 122.88, 115.13 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) of this compound has been performed to verify its molecular formula. The analysis yielded a prominent ion peak at m/z 225.09, corresponding to the protonated molecule ([M+H]+). This experimental value is in excellent agreement with the calculated molecular weight of 225.23 for the molecular formula C13H8N2O2, thus confirming the elemental composition of the compound. Further fragmentation analysis can provide valuable insights into the structural connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structural Elucidation

To date, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the analogous compound, 2-phenyl-4H-3,1-benzoxazin-4-one, provides valuable insights into the likely solid-state conformation. The X-ray analysis of the phenyl derivative reveals a nearly planar molecular structure. The dihedral angle between the phenyl ring and the benzoxazinone moiety is minimal, suggesting a high degree of conjugation. The crystal packing is stabilized by intermolecular interactions. It is plausible that the 3-pyridinyl derivative would adopt a similar planar conformation, which could be further stabilized by intermolecular hydrogen bonding involving the pyridinyl nitrogen. A definitive crystallographic study is warranted to confirm these structural hypotheses.

Spectroscopic Analysis of Synthesized Derivatives and Intermediates

The synthesis of this compound typically proceeds through the acylation of anthranilic acid with nicotinoyl chloride, followed by cyclization. The key intermediate in this synthesis is N-(nicotinoyl)anthranilic acid. Spectroscopic characterization of this intermediate is crucial for monitoring the progress of the reaction and confirming its identity. While detailed spectroscopic data for this specific intermediate is not extensively documented in the available literature, the synthesis of various 2-substituted 4H-3,1-benzoxazin-4-ones from their corresponding N-acyl anthranilic acids is a well-established methodology.

Furthermore, the this compound core can serve as a scaffold for the synthesis of a variety of derivatives with potentially enhanced biological activities. For example, a derivative, 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, has been reported as a useful intermediate in the preparation of insecticidal compounds. The spectroscopic analysis of such derivatives is essential for confirming their structures and understanding their chemical properties.

Mechanistic Insights into Molecular Interactions and Biological Activity of 2 3 Pyridinyl 4h 3,1 Benzoxazin 4 One Analogues

Investigation of Molecular Targets and Binding Sites

The diverse biological activities of 4H-3,1-benzoxazin-4-one derivatives stem from their ability to interact with a range of molecular targets. These interactions are often highly specific, leading to the modulation of enzyme activity or receptor function.

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, is a key player in inflammatory processes and has been implicated in various pathologies. researchgate.netnih.govfrontiersin.org A series of 4H-3,1-benzoxazin-4-one derivatives have been identified as potent inhibitors of human cathepsin G. researchgate.netnih.gov These compounds function as acyl-enzyme inhibitors, forming a covalent bond with the active site serine of the enzyme. nih.govdocumentsdelivered.com

A study of various substituted 4H-3,1-benzoxazin-4-one derivatives revealed that several compounds exhibited inhibitory activity against Cathepsin G, with IC50 values in the low micromolar to high nanomolar range (0.84–>50 μM). nih.gov Notably, 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one (Inhibitor 2) was the most potent, with an IC50 of 0.84 ± 0.11 μM. researchgate.netnih.gov Molecular modeling studies suggest that the 4H-3,1-benzoxazin-4-one moiety of these inhibitors fits into the S1 subsite of Cathepsin G. nih.gov The orientation within the active site, however, is dictated by the substituent at the 2-position. For instance, with 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one (Inhibitor 1), the C4-ketone group appears to form a hydrogen bond with Ser181. nih.gov In contrast, for the more potent inhibitor 2, the N1-group of the benzoxazinone (B8607429) ring seems to hydrogen bond with His44, and the oxygen atom of the furan (B31954) ring with Ser181. nih.gov This highlights the importance of the substituent at the 2-position for optimal interaction and inhibition.

The reaction of cathepsin G with 2-benzylamino-4H-3,1-benzoxazin-4-one results in the formation of an acyl-enzyme intermediate. nih.gov This intermediate can then undergo deacylation, leading to the formation of 2-(3-benzylureido)benzoic acid and 3-benzylquinazoline-2,4-(1H,3H)-dione. nih.gov

Inhibition of Cathepsin G by 4H-3,1-benzoxazin-4-one Derivatives

| Inhibitor | Target Enzyme | IC50 Value (µM) | Key Interactions |

|---|---|---|---|

| This compound | Cathepsin G | - | C4-ketone group with Ser181 |

Human Leukocyte Elastase (HLE) is another serine protease released by neutrophils that can cause significant tissue damage in various inflammatory diseases. nih.gov 4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors of HLE, forming acyl-enzyme intermediates during catalysis. researchgate.netnih.gov A large number of benzoxazinone derivatives have been synthesized and studied for their HLE inhibitory activity, with some compounds exhibiting inhibition constants in the nanomolar range. nih.gov

Valine-derived benzoxazinones, for example, are competitive, slow-binding inhibitors of HLE. researchgate.net The interaction between HLE and these inhibitors leads to the formation of a stable acyl-enzyme complex. researchgate.net This complex can either regenerate the intact benzoxazinone through ring closure or undergo hydrolysis to yield an N-acylanthranilic acid. researchgate.net

Protoporphyrinogen (B1215707) IX oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making it a critical target for herbicides. nih.govnih.govbohrium.com Benzoxazinone derivatives have been developed as potent PPO inhibitors. nih.govnih.gov For instance, a hybrid molecule containing a pyrimidinedione moiety and a benzoxazinone scaffold, ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b] nih.goveurekaselect.comoxazin-4-yl)butanoate (compound 7af), was found to be a highly potent and selective inhibitor of Nicotiana tabacum PPO (NtPPO). nih.govconsensus.app This compound exhibited a Ki value of 14 nM for NtPPO, while its Ki for human PPO was 44.8 μM, indicating a high degree of selectivity. nih.govconsensus.app

Molecular docking studies have provided insights into the binding mechanism of these inhibitors. nih.gov It has been shown that benzoxazinone derivatives occupy the same active site cavity in NtPPO as the known inhibitor flumioxazin. nih.govresearchgate.net The carbonyl group on the oxazolone (B7731731) moiety of these inhibitors forms crucial interactions with Arg-98 and Phe-392 in the active site. nih.govresearchgate.net

Rhomboid proteases are a family of intramembrane serine proteases involved in a variety of cellular processes, and their dysregulation is linked to several diseases. researchgate.netnih.gov Benzoxazin-4-ones have emerged as novel inhibitors of rhomboid proteases. nih.gov They act through a covalent, yet slowly reversible, inhibition mechanism. nih.gov A key structural feature for potent inhibition is the presence of an alkoxy substituent at the 2-position of the benzoxazin-4-one ring, leading to inhibitors with low micromolar potency. nih.gov

While the primary focus of research on this compound analogues has been on their enzyme inhibitory activities, the broader class of benzoxazinones has been investigated for interactions with other protein families. However, based on the available search results, there is no specific information detailing the binding and modulation of Heat Shock Proteins (Hsps) by this compound or its close analogues.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

The inhibitory potency and selectivity of 4H-3,1-benzoxazin-4-one derivatives are significantly influenced by the nature and position of substituents on the benzoxazinone core. nih.govnih.gov

For Cathepsin G inhibition, the introduction of an aryl moiety into the 2-substituent leads to compounds with nanomolar Ki values. nih.gov A 6-methyl substitution on the benzoxazinone ring has been shown to strongly increase the acylation rate of both Cathepsin G and chymotrypsin. nih.gov As discussed earlier, the nature of the substituent at position 2 dictates the binding orientation in the S1 subsite of Cathepsin G, with a furan-2-yl group providing superior interactions compared to a 3-pyridinyl group. nih.gov

In the context of HLE inhibition, SAR studies have revealed several key factors for designing potent and chemically stable inhibitors. nih.gov These include:

R5 alkyl groups: These groups inhibit the enzyme-catalyzed deacylation process. nih.gov

Small alkyl substituents at C2: Linked via heteroatoms, these enhance acylation and limit deacylation rates. nih.gov

Strongly electron-donating groups at C7: These stabilize the oxazinone ring against nucleophilic attack. nih.gov

Furthermore, for 2-amino-4H-3,1-benzoxazin-4-one inhibitors of C1r serine protease, ortho-substituted anilinobenzoxazinones demonstrated good activity. nih.govbohrium.com Substitutions on the benzoxazinone ring at positions 5, 6, and 7 also had varying impacts on activity. bohrium.com

Structure-Activity Relationship Highlights for 4H-3,1-Benzoxazin-4-one Analogues

| Target Enzyme | Favorable Substitutions | Effect |

|---|---|---|

| Cathepsin G | Aryl moiety at 2-position | Nanomolar Ki values |

| Cathepsin G | 6-methyl group | Increased acylation rate |

| HLE | R5 alkyl groups | Inhibits deacylation |

| HLE | Small alkyl groups at C2 (via heteroatoms) | Enhances acylation, limits deacylation |

| HLE | Electron-donating groups at C7 | Stabilizes oxazinone ring |

Biochemical Pathway Modulation by Benzoxazinone Derivatives

Derivatives of 4H-3,1-benzoxazin-4-one are recognized for their capacity to modulate various biochemical pathways, often through the targeted inhibition of key enzymes. The core structure of these compounds serves as a versatile scaffold for developing inhibitors with specific biological activities.

Research has identified this compound as an inhibitor of Cathepsin G (CatG), a serine protease implicated in several inflammatory pathologies. nih.gov CatG's role in conditions like rheumatoid arthritis and acute respiratory distress syndrome makes it a significant therapeutic target. nih.gov The inhibitory action of benzoxazinone derivatives against this enzyme highlights their potential as anti-inflammatory agents. nih.gov A study focusing on a small library of substituted 4H-3,1-benzoxazin-4-one derivatives found that several compounds exhibited inhibitory activity against CatG, with IC50 values ranging from 0.84 to 5.5 μM. nih.gov

The modulatory effects of this chemical family extend to other enzymes and pathways. Analogues of 2-aryl-4H-3,1-benzoxazin-4-one have been shown to inhibit porcine pancreatic elastase. nih.gov Furthermore, certain nitrobenzoxazin-4-one compounds were observed to cause significant alterations in the cell cycle distribution in P388 leukemia cells, suggesting interference with the pathways that regulate cell proliferation. nih.gov Other related benzoxazinones have been identified as potent inhibitors of human leukocyte elastase. researchgate.net

In the context of cancer biology, in-silico studies have proposed that 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one may exert its anticancer effects by inhibiting Methionyl-tRNA Synthetase (MRS), an enzyme crucial for protein synthesis. researchgate.netubaya.ac.id This inhibition disrupts the normal function of the cancer cell, leading to decreased viability. researchgate.net Additionally, other analogues have been developed as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the PI3Kβ isoform, which is involved in cell growth, proliferation, and survival. monash.edu Another targeted pathway is the classical complement pathway, where a pyridine-containing analogue was identified as a selective, competitive inhibitor of the C1s protease, a key enzyme that initiates the downstream cascade. researchgate.net

Table 1: Examples of Enzymes Inhibited by 4H-3,1-Benzoxazin-4-one Analogues

| Compound Analogue | Target Enzyme | Biological Pathway | Reported Activity (IC₅₀) |

|---|---|---|---|

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | Inflammation | 0.84 ± 0.11 μM nih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | Porcine Pancreatic Elastase | Proteolysis | Inhibition Observed nih.gov |

| 2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Methionyl-tRNA Synthetase (MRS) | Protein Synthesis | IC₅₀ = 65.43 ±2.7 µg/mL (Cell-based) ubaya.ac.id |

| TGX-221 Analogues | PI3Kβ | Cell Signaling/Survival | Activity comparable to TGX-221 monash.edu |

| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide* | C1s Protease | Complement System | Kᵢ of ~5.8 μM researchgate.net |

Note: A related pyridine-containing scaffold demonstrating pathway inhibition.

Studies on DNA and Protein Binding Mechanisms

The biological activity of this compound and its analogues is intrinsically linked to their ability to interact with macromolecular targets such as proteins and nucleic acids.

Protein Binding: The primary mechanism of action for many benzoxazinone derivatives involves direct binding to enzymes. Molecular modeling and enzyme kinetics studies have provided insights into these interactions. For the inhibition of Cathepsin G, the nature of the substituent at the 2-position of the 4H-3,1-benzoxazin-4-one ring plays a critical role in determining the binding orientation within the enzyme's S1 subsite. nih.gov For instance, an analogue, 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, demonstrated potent inhibition through hydrogen bond formation between the N1-group of the benzoxazinone and His44, the oxygen of the furan ring and Ser181, and the C4-ketone group and Ser200. nih.gov This contrasts with the binding mode of this compound, suggesting that different substituents guide the molecule into distinct, specific interactions within the active site. nih.gov

Similarly, molecular docking studies of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one with Methionyl-tRNA Synthetase (MRS) showed that the compound fits into the enzyme's active site, indicating a direct competitive inhibition mechanism. researchgate.netubaya.ac.id In another example, a pyridine-containing compound was found to be a competitive inhibitor of the C1s protease. researchgate.net A high-resolution crystal structure revealed that the inhibitor binds directly to the substrate recognition site, providing a clear physical basis for its inhibitory activity and guiding structure-activity relationship studies. researchgate.net The crystal structures of some benzoxazinone derivatives also reveal that molecular packing is stabilized by weak intermolecular C—H···O and π–π stacking interactions, which are fundamental forces in protein-ligand binding. researchgate.netnih.gov

DNA Binding: The interaction of this compound with DNA is less characterized than its protein-binding activities. However, the planar nature of the benzoxazinone ring system suggests the potential for intercalative binding between DNA base pairs. nih.gov While direct evidence for the specific compound is limited, MeSH terms associated with studies on related 2-aryl-4H-3,1-benzoxazin-4-ones include "DNA, Neoplasm / metabolism," implying that interactions with DNA are a considered aspect of their biological effect. nih.gov Interactions between small molecules and DNA are crucial for governing gene expression. niscpr.res.in DNA:RNA hybrid structures, which are important in gene expression, are also potential targets for small molecules. springernature.com Studies on structurally related benzothiazole (B30560) compounds show they can interact with nucleic acids through various modes, including minor groove binding and intercalation, with some selectively binding to triplex DNA structures. mdpi.com These findings suggest plausible, yet unconfirmed, mechanisms by which benzoxazinone derivatives might interact with nucleic acids.

Table 2: Summary of Molecular Binding Interactions for Benzoxazinone Analogues

| Compound Analogue | Molecular Target | Binding Site/Mode | Key Interactions |

|---|---|---|---|

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | S1 Subsite | Hydrogen bonding with His44, Ser181, Ser200 nih.gov |

| 2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Methionyl-tRNA Synthetase | Active Site | Molecular Docking Fit researchgate.netubaya.ac.id |

| Pyridine-containing Analogue | C1s Protease | Substrate Recognition Site | Competitive Binding, Crystallographically confirmed researchgate.net |

| General Benzoxazinones | Crystal Lattice | N/A | π–π stacking, C—H···O interactions researchgate.netnih.gov |

Investigation of Cellular Uptake and Intracellular Molecular Fate (at the biochemical level)

While specific transporter-mediated uptake studies for this compound are not extensively documented, its demonstrated biological effects in cell-based assays inherently confirm its ability to cross the plasma membrane and reach intracellular targets. The biochemical consequences following cellular entry offer insight into its molecular fate.

The intracellular activity of these compounds is a direct result of their interaction with specific cellular components. For example, the anticancer activity of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one was observed in a cell-based MTT assay using the A549 human lung cancer cell line. researchgate.netubaya.ac.id This demonstrates that the compound is not only taken up by the cells but also remains sufficiently stable within the intracellular environment to exert a biological effect. researchgate.netubaya.ac.id The proposed intracellular fate, at a biochemical level, is the inhibition of Methionyl-tRNA Synthetase. researchgate.netubaya.ac.id This interaction would disrupt protein translation, leading to cell growth inhibition and cytotoxicity. researchgate.net

Similarly, a study on a nitro-substituted 2-aryl-benzoxazin-4-one showed it caused a significant alteration in the cell cycle of P388 cells. nih.gov This finding implies that after entering the cell, the compound or its metabolite interacts with the complex machinery regulating cell division, such as cyclin-dependent kinases or other checkpoint proteins. nih.gov

The ultimate intracellular molecular fate is tied to the specific biochemical pathway being modulated. Once inside the cell, the benzoxazinone derivative binds to its target enzyme, such as Cathepsin G or PI3Kβ. nih.govmonash.edu This binding event initiates a cascade of downstream effects, such as the reduction of inflammatory mediators or the inhibition of cell survival signals. nih.govmonash.edu The analysis of these downstream events, often through techniques like Western blotting to measure protein phosphorylation or fluorescence-activated cell sorting (FACS) to analyze cell cycle and apoptosis, helps to elucidate the compound's intracellular mechanism of action. nih.gov

The Expanding Role of this compound in Modern Chemistry

The heterocyclic compound this compound is a member of the benzoxazinone family, a class of molecules recognized for its significant utility in organic synthesis, materials science, and agrochemistry. nih.gov This compound, featuring a pyridine (B92270) ring attached to the core benzoxazinone structure, possesses a unique combination of reactive sites and electronic properties that make it a valuable precursor and functional molecule in various advanced applications. Its structure is built upon the fusion of a benzene (B151609) ring with a 1,3-oxazin-4-one ring, a scaffold that serves as a cornerstone for creating complex chemical architectures. researchgate.net

Broader Applications in Organic Synthesis and Materials Science

The utility of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one extends beyond its direct biological applications into broader areas of chemical synthesis and material innovation. Its inherent reactivity and structural features are leveraged to build complex molecules and develop materials with specialized properties.

The 4H-3,1-benzoxazin-4-one core is a privileged scaffold in organic synthesis, prized for its role as a versatile synthetic intermediate. nih.govnih.gov The compound this compound is particularly useful due to the two distinct electrophilic sites within its heterocyclic ring, which are susceptible to nucleophilic attack. nih.gov This reactivity allows the benzoxazinone (B8607429) ring to be opened and subsequently transformed, making it an excellent starting material for a variety of clinically and industrially relevant compounds. researchgate.netnih.gov

The synthesis of the parent benzoxazinone structure is often achieved through the cyclization of N-acyl anthranilic acids or by reacting anthranilic acid with acid chlorides. researchgate.netuomosul.edu.iq For instance, the reaction of anthranilic acid with nicotinic acid derivatives, which are structurally related to the 3-pyridinyl moiety, can yield the corresponding pyridyl-substituted benzoxazinones. uomosul.edu.iq This accessibility, combined with its reactivity, establishes this compound as a key building block for constructing more complex molecular frameworks.

A primary application of this compound is its use as a precursor for a wide range of other heterocyclic compounds. The most common transformation involves its reaction with primary amines, which leads to the formation of quinazolinones, a class of compounds with significant pharmacological importance. researchgate.netnih.gov This reaction proceeds via a nucleophilic attack by the amine at the carbonyl carbon of the oxazinone ring, followed by ring-opening and subsequent recyclization with the elimination of water. nih.gov

The versatility of this reaction allows for the introduction of various substituents at the N-3 position of the resulting quinazolinone ring, depending on the amine used. Beyond simple amines, reactions with hydrazines, such as hydrazine (B178648) hydrate (B1144303), yield 3-amino-4(3H)-quinazolinones. researchgate.net These amino-quinazolinones are themselves valuable intermediates, serving as a platform for constructing fused heterocyclic systems like triazolo-quinazolines. researchgate.net Furthermore, reactions with other binucleophiles like o-phenylenediamine (B120857) or 2-aminophenol (B121084) can lead to the formation of benzimidazole (B57391) or benzoxazole (B165842) derivatives, respectively. raco.cat

Table 1: Heterocyclic Systems Derived from Benzoxazinone Precursors

| Precursor | Reagent | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| 2-substituted-4H-3,1-benzoxazin-4-one | Primary Amines (e.g., aniline (B41778), benzyl (B1604629) amine) | 2,3-disubstituted-4(3H)-quinazolinones | nih.gov |

| 2-substituted-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-amino-4(3H)-quinazolinones | researchgate.net |

| 2-substituted-4H-3,1-benzoxazin-4-one | o-phenylenediamine | 3-(benzimidazol-2-yl) propenones | raco.cat |

| 2-substituted-4H-3,1-benzoxazin-4-one | Hydroxylamine (B1172632) Hydrochloride | 3-hydroxy-4(3H)-quinazolinones | researchgate.netraco.cat |

The molecular structure of this compound contains multiple heteroatoms (nitrogen and oxygen) that can act as donor sites for metal ions, suggesting its potential as a ligand in coordination chemistry. Dihydro derivatives of 4H-3,1-benzoxazines have been shown to form stable coordination complexes with transition metals such as copper(II), nickel(II), and cobalt(II). researchgate.net In these complexes, the ligand coordinates to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen, forming a stable six-membered chelate ring. researchgate.net

The presence of the pyridine (B92270) ring in this compound introduces an additional nitrogen atom that is a well-known coordination site for a wide array of metals. This feature could allow the compound to act as a bidentate or even a polydentate ligand, potentially forming stable and catalytically active metal complexes. Such complexes could find applications in various catalytic transformations, harnessing the synergistic effects of the metal center and the heterocyclic ligand framework.

The benzoxazinone scaffold is increasingly being explored for its utility in the development of high-performance polymers and advanced functional materials. nih.gov Its rigid, aromatic structure and high thermal stability make it an attractive component for materials designed to withstand demanding conditions.

Benzoxazinone-based compounds have emerged as a superior class of ultraviolet (UV) absorbers. google.com Derivatives like 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) are highly effective at absorbing damaging UV radiation, particularly in the UVA range (320-380 nm). performanceadditives.usuvabsorber.com These molecules are incorporated into various polymers to protect them from photo-oxidation, which can cause degradation, color change, and loss of mechanical properties. mpi.eu

The key advantages of benzoxazinone UV absorbers include their exceptional thermal stability, making them suitable for engineering plastics like polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamides, which require high processing temperatures. performanceadditives.usuvabsorber.com Their strong and broad UV absorption capabilities, coupled with low color contribution, make them ideal for applications such as clear coatings, fibers, and electronic displays. google.comperformanceadditives.usuvabsorber.com

The inherent photophysical properties of the 1,3-benzoxazin-4-one structure have led to its use in the preparation of materials for optoelectronic devices and fluorescence applications. nih.gov The extended π-conjugated system of this compound, which involves the benzoxazinone core and the pyridine ring, is conducive to charge-transfer processes that are fundamental to these technologies.

Research on related structures, such as fluorescent dyes with pyridine, pyrazine, or triazine cores, demonstrates that these nitrogen-containing heterocycles can effectively function as electron-accepting moieties in donor-π-acceptor (D-π-A) systems. beilstein-journals.orgbeilstein-journals.org These dyes exhibit interesting photophysical properties, including positive fluorescence solvatochromism, where the fluorescence emission shifts to longer wavelengths in more polar solvents. beilstein-journals.org By analogy, derivatives of this compound could be designed to function as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes and sensors.

The benzoxazinone scaffold is a recognized platform in the discovery of new agrochemicals. nih.gov Derivatives of this and related heterocyclic systems have shown promise as both herbicides and insecticides. While direct data on this compound may be limited, the activity of structurally similar compounds provides strong evidence of its potential.

For instance, quinazolinones, which are readily synthesized from benzoxazinones, are being investigated for their herbicidal properties. mdpi.com More specifically, research on pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids has led to the discovery of potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netnih.gov PPO inhibition is a well-established mode of action for commercial herbicides. researchgate.net One such hybrid compound demonstrated a broad spectrum of weed control at low application rates and showed safety for several major crops. nih.gov

Additionally, a scaffold-hopping strategy led to the unexpected discovery of 3-(2-pyridinyl)-benzothiazol-2-one derivatives as highly potent herbicides, highlighting the value of the pyridinyl-heterocycle combination in agrochemical design. nih.govresearchgate.net Studies on pyridazine (B1198779) derivatives have also revealed significant insecticidal activity against various pests. bibliomed.org These findings collectively suggest that the this compound framework is a promising scaffold for developing novel and effective agrochemical agents.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| 4(3H)-quinazolinone |

| 3-amino-4(3H)quinazolinone |

| Triazole |

| Benzimidazole |

| Oxazinoquinoline |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) |

| Polycarbonate (PC) |

| Polyethylene terephthalate (PET) |

| Polyamide |

| Pyrazine |

| Triazine |

| 3-(2-pyridinyl)-benzothiazol-2-one |

| Pyrido[2,3-d]pyrimidine-2,4-dione |

| Pyridazine |

| Nicotinic acid |

| o-phenylenediamine |

| 2-aminophenol |

| Hydrazine hydrate |

| Thiosemicarbazide (B42300) |

| Hydroxylamine Hydrochloride |

| Aniline |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Benzoxazinones

A primary focus of future research is the development of more efficient and environmentally benign methods for synthesizing the 4H-3,1-benzoxazin-4-one core. While classical methods, such as the reaction of anthranilic acids with acyl chlorides, are well-established, they often require harsh conditions or generate significant waste. uomosul.edu.iqnih.gov Modern synthetic chemistry is moving towards processes with higher atom economy, reduced environmental impact, and greater efficiency.

Emerging strategies that could be applied to the synthesis of 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one include:

Transition-Metal-Catalyzed Carbonylative Cyclizations: Recent advances have demonstrated the utility of palladium and rhodium catalysts for the carbonylation of aniline (B41778) derivatives or N-(o-bromoaryl)amides. organic-chemistry.orgchemistryviews.org For instance, Rh(III)-catalyzed direct ortho-C–H bond carbonylation of anilines offers a highly atom-economical route to benzoxazinones. chemistryviews.orgacs.org Using paraformaldehyde as a solid carbon monoxide source is another innovative approach that avoids handling toxic gas. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into synthetic protocols. Mechanochemical methods, such as solvent-assisted grinding, have been shown to produce 2-substituted 4H-3,1-benzoxazin-4-ones rapidly and in high yields with minimal solvent use. organic-chemistry.org The use of deep eutectic solvents (DES) as both the reaction medium and catalyst presents another green alternative to volatile organic solvents. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety for hazardous reactions, and simplified scale-up for the production of this compound and its derivatives.

| Methodology | Key Features | Advantages | Challenges/Future Work | Reference |

|---|---|---|---|---|

| Classical (e.g., Anthranilic Acid + Acyl Chloride) | Uses basic starting materials, often with pyridine (B92270) or acetic anhydride (B1165640). | Well-established, readily available reagents. | Can require harsh conditions, stoichiometric reagents, and produce byproducts. | uomosul.edu.iq |

| Pd/Rh-Catalyzed Carbonylation | Direct C-H activation or coupling with a CO source. | High atom economy, functional group tolerance. | Cost of noble metal catalysts, optimization of ligands and conditions. | organic-chemistry.orgchemistryviews.orgacs.org |

| Mechanochemistry (Grinding) | Solvent-free or solvent-assisted grinding of reactants. | Rapid, high yields, minimal solvent waste, energy efficient. | Scalability for industrial production needs further investigation. | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvents that can also act as catalysts. | Environmentally benign, potential for recyclability. | Substrate solubility, product separation, and solvent recycling efficiency. | researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The 4H-3,1-benzoxazin-4-one ring is a versatile synthon, yet its full reactive potential remains to be explored. nih.gov Future work will likely focus on uncovering novel reactivity beyond the standard nucleophilic attack at the C2 and C4 positions. mdpi.com

Key areas for investigation include:

Directing Group for C-H Functionalization: The benzoxazinone (B8607429) core itself can act as a directing group to guide the functionalization of adjacent C-H bonds. nih.gov This allows for late-stage modification of the molecule, providing a streamlined route to complex analogues without the need for pre-functionalized starting materials.

Dipolar Cycloaddition Reactions: Vinyl- and alkynyl-substituted benzoxazinones can generate zwitterionic intermediates that participate in asymmetric [4+n] cycloaddition reactions. mdpi.com Exploring this reactivity with the 2-(3-pyridinyl) derivative could lead to novel, stereochemically rich heterocyclic systems.

Ring-Opening and Rearrangement Cascades: The benzoxazinone ring can be opened by nucleophiles to form synthetically useful intermediates. mdpi.com Designing novel cascade reactions that leverage this ring-opening reactivity could provide rapid access to other important scaffolds, such as quinazolinones. uomosul.edu.iqresearchgate.net

Photochemical and Electrochemical Transformations: The use of light or electricity to drive unconventional transformations of the benzoxazinone ring is a largely untapped area. These methods could unlock new reaction pathways that are inaccessible under thermal conditions.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an indispensable tool for modern drug discovery and reaction development. For this compound, advanced computational modeling will be crucial for accelerating progress.

Future computational efforts will likely involve:

Mechanistic Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to map out the complete energy profiles of synthetic reactions. mdpi.comrsc.org This provides a deep understanding of reaction mechanisms, helps explain observed selectivities, and guides the optimization of reaction conditions.

Predictive Design of Catalysts: Computational screening can identify optimal catalysts and ligands for new synthetic routes, reducing the time and cost associated with experimental screening.

Molecular Docking and Dynamics: To understand how this compound and its future analogues interact with biological targets, molecular docking and molecular dynamics (MD) simulations are essential. nih.govnih.govmdpi.com These methods can predict binding poses, estimate binding affinities, and identify key intermolecular interactions, which is fundamental for rational drug design. mdpi.comfrontiersin.org For example, docking has been used to predict the interaction of benzoxazinone analogues with targets like InhA in Mycobacterium tuberculosis and the c-Myc G-quadruplex. nih.govnih.gov

Rational Design and Synthesis of Next-Generation Benzoxazinone Analogues for Targeted Molecular Interactions

The ultimate goal of medicinal chemistry research is the rational design of molecules with high potency and selectivity for a specific biological target. The this compound scaffold is an excellent starting point for creating libraries of new compounds. nih.gov

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues will build comprehensive SAR models. nih.gov These models are critical for identifying the structural features that govern potency and selectivity.

Target-Specific Design: Based on the structures of biological targets, new analogues can be designed to maximize favorable interactions. For example, benzoxazinones have been designed as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO) for herbicidal applications and as α-chymotrypsin inhibitors. nih.govnih.gov The pyridine nitrogen in this compound offers a key interaction point (e.g., hydrogen bond acceptor) that can be exploited in the design of inhibitors for various enzymes.

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For instance, sulfur-containing analogues of benzoxazinones have been synthesized and shown to possess potent bioherbicidal activity. mdpi.com

| Analogue Class | Biological Target/Application | Design Strategy | Reference |

|---|---|---|---|

| Isoniazid-analogue benzoxazinones | Antimycobacterial (InhA enzyme) | Hybridization of the benzoxazinone scaffold with an isoniazid-like moiety. | nih.gov |

| 7-Nitro-2-aryl-benzoxazinones | Anticancer (Caspase activation) | Introduction of nitro and varied aryl groups to enhance pro-apoptotic activity. | nih.gov |

| Benzothiazinones (Sulfur Analogues) | Bioherbicides (Histone Deacetylase target suggested) | Replacement of the ring oxygen with sulfur to modulate activity. | mdpi.com |

| Substituted 2-phenyl-benzoxazinones | α-Chymotrypsin Inhibition | Varying substituents on the 2-phenyl ring to probe enzyme's active site. | nih.gov |

| Hydantoin/Triazole-containing benzoxazinones | Herbicides (PPO Inhibition) | Splicing active substructures (hydantoin, triazole) onto the benzoxazinone core. | nih.gov |

Interdisciplinary Research Integrating Chemical Biology and Material Science Perspectives

The future of research on this compound is not confined to traditional organic synthesis or medicinal chemistry. Significant breakthroughs are expected at the intersection of different scientific disciplines.

Chemical Biology: This field will be instrumental in elucidating the mechanism of action of bioactive benzoxazinones. Probes based on the this compound structure can be synthesized to identify cellular binding partners and map biological pathways. Understanding their role as natural defense compounds (allelochemicals) in plants can also inspire new agrochemical designs. scielo.brchimia.chresearchgate.net

Material Science: The rigid, planar structure of the benzoxazinone core makes it an attractive building block for functional organic materials. nih.gov Research is emerging on the use of benzoxazinones in the development of functional polymers, materials for optoelectronic devices, and fluorescent emitters. mdpi.com The incorporation of the pyridinyl group could introduce new properties, such as altered photophysics or the ability to coordinate with metals for the creation of novel coordination polymers or materials with unique electronic characteristics.

By pursuing these future research avenues, the scientific community can unlock the full potential of this compound, leading to the development of new therapeutics, advanced materials, and sustainable chemical technologies.

Q & A

Q. What are the most efficient synthetic routes for 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of anthranilic acid derivatives. A one-pot method using iminium cations generated from cyanuric chloride and dimethylformamide (DMF) is highly efficient under mild conditions, achieving yields >80% . Mechanochemical synthesis mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offers solvent-free advantages, though yields vary (65–85%) depending on substituents . Optimization requires controlled stoichiometry, temperature (room temp. to 80°C), and acid catalysts (e.g., pyridine or acetic anhydride) to minimize side products like unreacted intermediates or over-thionated derivatives .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

- Methodological Answer : Structural validation involves multi-technique analysis:

- X-ray crystallography for unambiguous confirmation of the benzoxazinone core and substituent positions .

- NMR spectroscopy : -NMR (pyridinyl protons at δ 8.5–9.0 ppm) and -NMR (carbonyl C=O at ~165 ppm) .

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., thionation with P2_22S5_55) be resolved for benzoxazin-4-one derivatives?

- Methodological Answer : Evidence shows that thionation of 2-substituted benzoxazin-4-ones with PS/NEt may yield unexpected products (e.g., partial vs. full sulfur substitution). For example, in one study, reaction with PS produced both benzothiazin-4-thione (5%) and benzothiazin-4-one (65%) . To resolve discrepancies:

- Replicate conditions with controlled moisture levels (anhydrous vs. humid).

- Use HPLC-MS to track intermediate formation.

- Apply DFT calculations to model thermodynamic favorability of products .

Q. What strategies are effective for evaluating the biological activity of benzoxazin-4-one derivatives?

- Methodological Answer :

- Antimicrobial assays : Use agar disc diffusion and MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Derivatives with thiosemicarbazone hybrids show enhanced activity due to sulfur’s electronegativity .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the pyridinyl position to enhance membrane penetration .

Q. How can computational methods enhance the design of benzoxazin-4-one-based therapeutics?

- Methodological Answer :

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Ferrocenyl-substituted derivatives show redox activity useful for electrochemical applications .

- Molecular docking : Screen against targets like bacterial gyrase or fungal lanosterol demethylase. Pyridinyl groups improve binding affinity via π-π stacking .

Q. What are the challenges in scaling up benzoxazin-4-one synthesis for pharmacological studies?

- Methodological Answer :

- Side reactions : Over-cyclization or dimerization during scale-up. Mitigate via slow reagent addition and in-situ monitoring (e.g., FTIR for carbonyl intermediates) .

- Purification : Chromatography is impractical for large batches. Switch to recrystallization using ethanol/water (90:10 v/v) for >95% purity .

Methodological Contradictions & Solutions

Q. Why do some studies report conflicting yields for benzoxazin-4-one derivatives under similar conditions?

- Resolution Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.